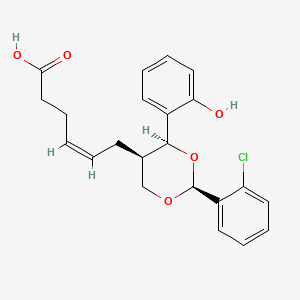

ICI 192605

Description

Overview of Eicosanoid Signaling Pathways in Biological Systems

Eicosanoid biosynthesis involves several enzymatic pathways, with the cyclooxygenase (COX) pathway being central to the production of prostaglandins (B1171923) and thromboxanes. studysmarter.co.ukdergipark.org.tr The COX enzymes, specifically COX-1 and COX-2, convert arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a common precursor for various prostanoids. wikipedia.orgdergipark.org.trresearchgate.netportlandpress.comtaylorandfrancis.com Subsequent conversion of PGH2 by specific synthases leads to the formation of different prostaglandins, prostacyclin, and thromboxanes. wikipedia.orgdergipark.org.tr

Prostaglandins and Thromboxanes in Physiological Regulation

Prostaglandins and thromboxanes are critical in regulating a wide array of physiological functions. studysmarter.co.ukdergipark.org.tr Prostaglandins like PGE2 are involved in vasodilation, modulating sleep/wake cycles, and regulating renal hemodynamics. rndsystems.com Thromboxanes, particularly TXA2, are primarily known for their roles in hemostasis and vascular tone. researchgate.netportlandpress.comwikipedia.orgnih.govmdpi.comwikipedia.org This balance between different prostanoids, such as the opposing actions of TXA2 and prostacyclin (PGI2), is crucial for maintaining vascular homeostasis and regulating platelet aggregation. portlandpress.comwikipedia.org

The Significance of Thromboxane (B8750289) A2 in Cellular Function

Thromboxane A2 (TXA2) is predominantly produced by activated platelets and is a potent mediator with prothrombotic properties. wikipedia.orgnih.govwikipedia.org It stimulates the activation and aggregation of new platelets, a process mediated by the activation of the thromboxane receptor (TP). wikipedia.orgnih.govwikipedia.org TXA2 binding to TP receptors, which are G protein-coupled receptors (GPCRs), triggers platelet shape change, integrin activation, and degranulation. wikipedia.orgnih.gov Circulating fibrinogen then binds to these activated receptors on adjacent platelets, strengthening clot formation. wikipedia.orgwikipedia.org Beyond its role in platelet function, TXA2 is also a known vasoconstrictor, important during tissue injury and inflammation. wikipedia.orgnih.gov It can cause contraction of various smooth muscles, including vascular, bronchial, intestinal, uterine, and urinary bladder muscles, often by increasing intracellular calcium levels upon binding to its receptor. nih.gov Increased TXA2 activity has been implicated in various pathological conditions, including myocardial infarction, stroke, atherosclerosis, bronchial asthma, pulmonary hypertension, and kidney injury. researchgate.netnih.gov TXA2 is highly unstable in aqueous solutions, rapidly converting to the biologically inactive thromboxane B2 (TXB2). wikipedia.orgmdpi.com Due to its short half-life, TXA2 primarily functions as an autocrine or paracrine mediator. wikipedia.orgmdpi.com

Historical Context of Thromboxane Receptor Antagonist Development

The recognition of TXA2's potent biological activities and its involvement in various diseases spurred interest in developing compounds that could modulate its effects. Early research focused on understanding the biosynthesis and mechanisms of action of thromboxanes. The discovery of thromboxanes and prostacyclin highlighted the importance of maintaining a balance between these mediators. nih.gov Aspirin, by inhibiting cyclooxygenase enzymes, particularly COX-1 in platelets, prevents the formation of PGH2 and subsequently TXA2, thus inhibiting platelet aggregation. taylorandfrancis.comwikipedia.orgnih.gov While effective, aspirin's non-selective inhibition of COX can also affect the production of other beneficial prostanoids like prostacyclin. nih.gov This led to the exploration of more targeted approaches, including the development of thromboxane synthase inhibitors and thromboxane receptor antagonists. researchgate.netnih.govnih.gov The rationale behind developing TP receptor antagonists was to specifically block the effects of TXA2 at its receptor, potentially offering advantages over synthase inhibitors or non-selective COX inhibitors. nih.govnih.gov The development of TP receptor blockers as a new class of medicines gained momentum with the growing conviction of TXA2's pathological role in occlusive vascular disease. nih.gov

Positioning of ICI 192605 within Thromboxane Receptor Antagonist Research

This compound is recognized as a potent antagonist of the thromboxane A2 receptor (TP). caymanchem.comsigmaaldrich.commedchemexpress.com It has been utilized in research to investigate the role of TP signaling in various tissues and animal models. caymanchem.com Studies have shown that this compound can block the contractile responses induced by TP receptor agonists like U-46619. caymanchem.commedchemexpress.comcenmed.com For example, it competitively inhibits the contraction of isolated guinea pig trachea induced by U-46619. caymanchem.comcenmed.com Research using this compound has provided insights into the involvement of TXA2 in processes such as cerebrovascular tone regulation. mendeley.comnih.gov Studies in rat basilar arteries showed that this compound induced weak vasodilation and attenuated the contractile effect of uridine-5'triphosphate (UTP), suggesting a role for basal TXA2 in inducing a weak contractile tone and that UTP may stimulate TXA2 release. mendeley.com Furthermore, this compound has been shown to reverse vasoconstriction induced by the inhibition of NO production, which leads to increased TXA2 release. sigmaaldrich.comnih.gov While primarily known as a TP receptor antagonist, some studies have suggested that at higher concentrations, this compound might have effects on other prostaglandin receptors, such as EP receptors, which is a consideration in interpreting research findings. reading.ac.uk Despite the development of various TP receptor antagonists, including this compound, the clinical translation and widespread adoption of this class of drugs have faced challenges, partly due to the established efficacy and cost-effectiveness of aspirin. nih.gov However, the continued research into the specific roles of TP receptors in various pathologies underscores the potential importance of selective TP antagonists like this compound as research tools and potential therapeutic agents. google.com

Research Findings and Data

Research utilizing this compound has demonstrated its efficacy in blocking TP receptor-mediated effects in various experimental settings.

| Compound | Target Receptor | Activity | Experimental System | Key Finding | Reference |

| This compound | TP Receptor | Antagonist | Isolated guinea pig trachea | Blocks contraction induced by U-46619 (Kd = 0.398 nM) | caymanchem.com |

| This compound | TP Receptor | Antagonist | Rat basilar artery | Induced weak vasodilation, attenuated UTP-induced contraction | mendeley.com |

| This compound | TP Receptor | Antagonist | Isolated rat middle cerebral arteries | Attenuated contractile effect of NO synthase blocker NG-nitro-L-arginine | nih.gov |

This table summarizes some key findings regarding the activity of this compound as a TP receptor antagonist in different experimental models. The reported Kd value of 0.398 nM in isolated guinea pig trachea indicates a high potency for blocking U-46619 induced contraction. caymanchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23ClO5 |

|---|---|

Molecular Weight |

402.9 g/mol |

IUPAC Name |

(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid |

InChI |

InChI=1S/C22H23ClO5/c23-18-11-6-4-9-16(18)22-27-14-15(8-2-1-3-13-20(25)26)21(28-22)17-10-5-7-12-19(17)24/h1-2,4-7,9-12,15,21-22,24H,3,8,13-14H2,(H,25,26)/b2-1-/t15-,21+,22+/m1/s1 |

InChI Key |

WHUIENZXNGAHQI-GKZDNZBASA-N |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)C/C=C\CCC(=O)O |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2Cl)C3=CC=CC=C3O)CC=CCCC(=O)O |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

6-(2-(2-chlorophenyl-4-hydroxyphenyl)-1,3-dioxan-5-yl)hexenoic acid ICI 192605 ICI-192605 |

Origin of Product |

United States |

Synthetic Chemistry and Structure Activity Relationship Sar of Ici 192605

Chemical Synthesis Methodologies for ICI 192605

The chemical synthesis of this compound involves constructing the central 1,3-dioxane (B1201747) ring and attaching the requisite side chains and aromatic substituents with the correct stereochemistry.

The original synthesis of this compound, described by Brewster et al., established the initial pathway to access this novel thromboxane (B8750289) receptor antagonist medchemexpress.commedchemexpress.comnih.gov. This route provided the first quantities of the compound for pharmacological evaluation. The synthesis involved the construction of the 1,3-dioxane core and the incorporation of the 2-o-chlorophenyl and 4-o-hydroxyphenyl substituents, along with the (4Z)-6-hexenoic acid side chain at the 5-position of the dioxane ring nih.gov. While the specific detailed steps of the original route are not fully detailed in the immediate search results, it served as the foundation for subsequent synthetic advancements.

Here is a comparison of reported yields:

| Synthetic Route | Overall Yield | Reference |

| Original | 20% | nih.gov |

| Improved | 55% | nih.gov |

The synthesis of analogs and related 1,3-dioxane derivatives has been integral to understanding the structural requirements for thromboxane receptor antagonism. Studies on the synthetic routes to this compound also reported data for novel 1,3-dioxane synthetic intermediates, indicating that these intermediates themselves or related structures were synthesized and evaluated for activity nih.gov. For example, modifications to the side chain, such as shortening a heptenoic acid chain to a hexenoic acid in a similarly substituted 2,2-dimethyl-1,3-dioxane (B13969650) (like ICI 180080), were explored to understand their impact on thromboxane receptor antagonist potency nih.gov. This suggests that systematic variations of the core structure and substituents were undertaken through targeted synthesis to probe the SAR. The synthesis of these analogs allows for the identification of key structural features responsible for binding affinity and efficacy at the TP receptor.

Structural Features and Molecular Design Principles

The biological activity of this compound is intimately linked to its specific chemical structure, including the central 1,3-dioxane ring, the nature and position of its substituents, and the stereochemical arrangement.

The 1,3-Dioxane Core and its Conformational Aspects

The 1,3-dioxane ring forms the central scaffold of this compound. This six-membered ring containing two oxygen atoms and four carbon atoms can adopt various conformations, with the chair conformation typically being the most stable, similar to cyclohexane (B81311) researchgate.netresearchgate.net. However, the presence of the oxygen atoms and substituents influences the conformational preferences and dynamics of the ring. Studies on the conformational analysis of substituted 1,3-dioxanes have shown that substituents at different positions (e.g., C-2, C-4, C-5) can significantly impact the relative stability of chair and twist conformations and influence the equilibrium between equatorial and axial positions researchgate.netresearchgate.net. The specific stereochemistry of the substituents on the 1,3-dioxane core in this compound, described as (2R,4R,5S) in its formal name, dictates a particular spatial arrangement of the o-chlorophenyl, o-hydroxyphenyl, and hexenoic acid groups caymanchem.comapexbt.com. This defined conformation and the relative orientation of the substituents are crucial for the compound's interaction with the thromboxane A₂ receptor.

Substituent Effects and Their Contribution to Biological Activity

The biological activity of this compound as a potent thromboxane A₂ receptor antagonist is directly related to the nature and positioning of its substituents on the 1,3-dioxane core. The compound features an o-chlorophenyl group at the 2-position, an o-hydroxyphenyl group at the 4-position, and a (4Z)-6-hexenoic acid chain at the 5-position caymanchem.comapexbt.comsigmaaldrich.com. Structure-activity relationship (SAR) studies aim to understand how modifications to these substituents affect the compound's potency and selectivity wikipedia.orgmonash.edu.

| Compound | Structural Feature Variation | Rabbit Thoracic Aorta pA₂ | Human Platelet Aggregation pA₂ | Reference |

| This compound | (4Z)-6-hexenoic acid side chain | 6.9 | 7.0 | nih.gov |

| ICI 180080 | Corresponding heptenoic acid side chain | 7.5 | 6.7 | nih.gov |

| Intermediate | Shortened side chain (example from synthesis) | Data reported | Data reported | nih.gov |

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Studies

While comprehensive QSAR models for this compound are not extensively detailed in the available information, qualitative and some quantitative aspects of its structure-activity relationship concerning thromboxane receptor interaction have been investigated. The antagonistic activity of this compound is directly linked to specific features of its chemical structure and their interaction with the TP receptor.

This compound functions as a potent competitive antagonist of the TP receptor. wikipedia.orglipidmaps.org Its ability to block the effects of thromboxane mimetics like U-46619 and endogenous isoprostanes such as 8-iso-PGE2 and 8-iso-PGF2α indicates a high affinity for the TP binding site. wikipedia.orglipidmaps.orgwikipedia.orgnih.govnih.gov The specific arrangement of chemical moieties within the this compound structure, including the 1,3-dioxane ring system, the hexenoic acid side chain, and the appended o-chlorophenyl and o-hydroxyphenyl groups, is crucial for this interaction and its potent antagonistic effect. wikipedia.orglipidmaps.org The compound's structure allows it to bind to the receptor and prevent the binding and activation by agonists.

Research into related 1,3-dioxane intermediates has provided insights into the impact of side chain modifications on TP receptor antagonist potency. One study noted that altering the side chain length in appropriately substituted 2,2-dimethyl-1,3-dioxane derivatives affected potency. mitoproteome.org Specifically, shortening the side chain from a heptenoic acid to a hexenoic acid in a related compound (ICI 180080) showed little effect on thromboxane receptor antagonist potency in rabbit thoracic aorta (pA2 = 7.5 for the heptenoic acid and pA2 = 6.9 for the hexenoic acid) and human platelet aggregation (pA2 values of 6.7 and 7.0, respectively). mitoproteome.org This suggests that for this class of compounds, the precise length of the carboxylic acid-terminated aliphatic side chain can influence potency, although a change from heptenoic to hexenoic acid did not drastically alter activity in this particular case.

The stereochemistry of this compound is defined, with specific configurations at the stereocenters within the molecule. wikipedia.orgnih.govguidetopharmacology.orgcenmed.com Stereochemistry plays a significant role in the interaction between a ligand and its receptor, influencing binding affinity and efficacy. The precise three-dimensional arrangement of atoms in this compound is critical for its recognition by and high-affinity binding to the TP receptor. While detailed studies specifically on the different stereoisomers of this compound and their individual activities are not provided in the search results, the defined stereochemistry of the most active form underscores its importance. The example of isoprostanes, which are isomers of prostaglandins (B1171923), highlights how the stereochemistry of side chains can be responsible for their activity via the TP receptor. nih.gov This principle is broadly applicable to ligand-receptor interactions, suggesting that the specific stereochemistry of this compound contributes significantly to its potent TP receptor antagonism. Changes in stereochemistry in other compound classes have been shown to impact biological activity and toxicity, further emphasizing its general importance in structure-activity relationships. nih.gov

The potency of this compound as a TP receptor antagonist has been demonstrated in various in vitro studies. For instance, it blocks the contraction of isolated guinea pig trachea induced by U-46619 with a Kd of 0.398 nM. lipidmaps.org In studies involving the blockade of isoprostane-evoked responses, the equilibrium dissociation constant for this compound competing with U-46619 or 8-iso-PGE2 was approximately 2 nM, indicating potent blockade of TP receptors. wikipedia.org

Here is a summary of some quantitative data related to this compound and related compounds:

| Compound | Target Receptor | Assay | Value | Reference |

| This compound | TP receptor | Guinea pig trachea contraction (Kd) | 0.398 nM | lipidmaps.org |

| This compound | TP receptor | Competition vs U-46619 (Kd) | ~2 nM | wikipedia.org |

| This compound | TP receptor | Competition vs 8-iso-PGE2 (Kd) | ~2 nM | wikipedia.org |

| ICI 180080 | TP receptor | Rabbit thoracic aorta (pA2) | 7.5 | mitoproteome.org |

| ICI 180080 (Hexenoic acid analog) | TP receptor | Rabbit thoracic aorta (pA2) | 6.9 | mitoproteome.org |

| ICI 180080 | TP receptor | Human platelet aggregation (pA2) | 6.7 | mitoproteome.org |

| ICI 180080 (Hexenoic acid analog) | TP receptor | Human platelet aggregation (pA2) | 7.0 | mitoproteome.org |

| Dual-acting compound (Example 110) | TP receptor | Rat ex vivo platelet aggregation (concentration ratio) | >64 (3h) | metabolomicsworkbench.org |

| Dual-acting compound (Example 110) | TP receptor | Dog ex vivo platelet aggregation (concentration ratio) | >59 +/- 11.3 (2h) | metabolomicsworkbench.org |

Molecular and Cellular Mechanisms of Action of Ici 192605

Selective Thromboxane (B8750289) A2 Receptor (TP Receptor) Antagonism

ICI 192605 is characterized as a potent and selective TP receptor antagonist. medchemexpress.comcaymanchem.comrndsystems.comaxonmedchem.com It exerts its effects by binding to the TP receptor, thereby preventing the binding and activation by endogenous agonists like TXA2 and the synthetic TP receptor agonist U-46619. scbt.commedchemexpress.comcaymanchem.comrndsystems.com This blockade effectively inhibits the downstream signaling events that would normally be triggered by TP receptor activation. scbt.com Studies have shown that this compound can competitively inhibit the contractile responses induced by U-46619 in various tissues, such as isolated guinea pig trachea and human umbilical vein. medchemexpress.comcaymanchem.comrndsystems.comnih.gov The selectivity of this compound for the TP receptor has been demonstrated in studies where it effectively antagonized TP-mediated responses without significantly affecting other prostanoid receptors at relevant concentrations. nih.govnih.govnih.gov

Binding Kinetics and Affinity for TP Receptors

Research has explored the binding characteristics of this compound to TP receptors. Studies using radiolabeled ligands, such as [125I]-BOP, have been employed to assess the binding affinity of various TP receptor antagonists, including this compound. nih.gov In human myometrial membranes, this compound competed for [125I]-BOP binding with a pIC50 of 7.2. nih.gov In human umbilical vein studies, this compound competitively antagonized U-46619-induced responses with a pKB value of 9.07. nih.gov The rank order of potency for TP receptor antagonists in displacing [125I]-BOP binding has been correlated with their potency in inhibiting U-46619-induced contractions in tissues like human myometrium. nih.gov Some sources suggest that this compound demonstrates a slow dissociation rate, which could contribute to prolonged receptor inhibition. scbt.com

Data from binding studies can be summarized in tables to illustrate the affinity of this compound for the TP receptor in different tissues or experimental conditions.

| Tissue Source | Ligand | Assay Type | pIC50 or pKB | Reference |

| Human Myometrium | [125I]-BOP | Binding | 7.2 | nih.gov |

| Human Umbilical Vein | U-46619 | Functional | 9.07 | nih.gov |

Note: pIC50 and pKB values are negative logarithms of the IC50 and KB values, respectively. Higher values indicate greater potency/affinity.

Stabilization of Inactive Receptor Conformation

As a TP receptor antagonist, this compound is known for its ability to stabilize the inactive conformation of the receptor. scbt.com This mechanism is characteristic of inverse agonists, which bind to constitutively active receptors and reduce their basal signaling activity by shifting the equilibrium towards the inactive state. longdom.orgchemicalprobes.org While the TP receptor is primarily activated by agonists, antagonists like this compound can prevent the conformational changes necessary for receptor activation upon agonist binding. scbt.comnih.gov By stabilizing the inactive conformation, this compound effectively uncouples the receptor from its downstream signaling partners, thereby blocking the effects of thromboxane A2. scbt.com

Interactions with G-Protein Coupled Receptor (GPCR) Pathways

The TP receptor is a member of the G-protein coupled receptor (GPCR) family. genecards.orgmedchemexpress.com Upon activation by agonists, TP receptors typically couple to G proteins, primarily Gq, leading to the activation of downstream signaling cascades. researchgate.netidrblab.net this compound, as an antagonist, interferes with this coupling process. By binding to the TP receptor and stabilizing its inactive conformation, this compound prevents the conformational changes required for effective interaction with and activation of G proteins. scbt.comscbt.com This disruption in GPCR coupling is a key mechanism by which this compound inhibits TP receptor-mediated signaling. The TP receptor can also interact with other G proteins, and the specific G protein coupling can influence the downstream effects. idrblab.net this compound's action as an antagonist prevents the initiation of these diverse G protein-mediated pathways. medchemexpress.com

Disruption of Thromboxane A2-Mediated Signaling Cascades

The binding of this compound to the TP receptor disrupts the entire cascade of intracellular events that would normally be triggered by thromboxane A2 binding. scbt.comscbt.com This disruption leads to the inhibition of various cellular responses mediated by TP receptor activation.

Modulation of Intracellular Second Messengers (e.g., calcium, cyclic AMP)

TP receptor activation is known to influence the levels of various intracellular second messengers, including calcium and cyclic AMP. scbt.comguidetopharmacology.orgscbt.comwikipedia.org Activation of TP receptors, often coupled to Gq proteins, leads to the activation of phospholipase C, which in turn increases intracellular calcium levels. idrblab.netwikipedia.orgnih.gov TP receptor isoforms can also have differential effects on adenylyl cyclase activity, influencing cyclic AMP levels. idrblab.net As a TP receptor antagonist, this compound blocks these effects. By preventing TP receptor activation, this compound inhibits the increase in intracellular calcium concentration and modulates cyclic AMP levels that would otherwise occur in response to thromboxane A2. scbt.comguidetopharmacology.orgscbt.comwikipedia.orgnih.govbmglabtech.com This modulation of second messengers is critical to the inhibitory effects of this compound on downstream cellular processes.

Influence on Enzymatic Reactions and Cellular Responses

Thromboxane A2-mediated signaling cascades involve the activation of various enzymes and ultimately lead to specific cellular responses such as vasoconstriction, platelet aggregation, and inflammation. scbt.comcaymanchem.comresearchgate.net By blocking the TP receptor, this compound prevents the activation of these downstream enzymatic reactions and cellular responses. scbt.comscbt.com For example, TP receptor activation can influence pathways involving phospholipase C, leading to the generation of inositol (B14025) triphosphate and diacylglycerol, which further impact cellular function. idrblab.netwikipedia.org this compound's antagonism disrupts these enzymatic steps. Functionally, this translates to the inhibition of TP-mediated vasoconstriction in vascular smooth muscle and the reduction of platelet aggregation. scbt.comcaymanchem.comphysiology.orgoup.com Studies have shown that this compound can reverse vasoconstriction induced by TP agonists nih.govreading.ac.uk and inhibit processes like isoprostane-induced inhibition of angiogenesis, which is mediated via TP receptor activation. ahajournals.org The compound's influence extends to modulating cellular responses in various tissues where TP receptors are expressed. scbt.comscbt.com

Specificity and Selectivity Profile

Investigations into the pharmacological profile of this compound have aimed to delineate its specificity and selectivity among the various prostanoid receptors. This is crucial for understanding its potential therapeutic applications and avoiding unintended biological effects.

Distinction from Other Prostanoid Receptor Antagonists

This compound has been characterized as a potent and selective antagonist of the thromboxane A2 receptor (TP receptor). caymanchem.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com This distinguishes it from antagonists targeting other prostanoid receptor subtypes, such as DP, EP (EP1, EP2, EP3, EP4), and FP receptors.

Studies comparing this compound with other prostanoid receptor antagonists have demonstrated its preferential activity at the TP receptor. For instance, in isolated guinea pig trachea, this compound effectively blocks contractions induced by U-46619, a stable analog of thromboxane A2 and a known TP receptor agonist. caymanchem.commedchemexpress.com This antagonistic effect is observed at concentrations where blockers of other prostanoid receptors, such as EP1-selective (SC19220), DP/EP1/EP2-selective (AH 6809), and FP-selective (AL8810) antagonists, show little to no significant effect on TP-mediated responses. atsjournals.orgatsjournals.orgatsjournals.org

Research in human umbilical vein preparations also supports the TP receptor selectivity of this compound. It competitively antagonizes the vasoconstrictor effects of U-46619 with high affinity (pA2 values around 8.99-9.07), while showing minimal or no antagonistic effect against FP receptor agonists like PGF2α and fluprostenol. nih.gov Interestingly, in this tissue, this compound also demonstrated concentration-dependent antagonism of responses to EP receptor agonists (PGE2 and misoprostol), suggesting a potential interaction with EP receptors in this specific context, although its primary high affinity binding is to the TP receptor. nih.gov

The following table summarizes some comparative data on the antagonistic effects of this compound and other prostanoid receptor antagonists in various tissue preparations:

| Antagonist | Target Receptor(s) | Tissue Preparation | Agonist Used | Effect on Agonist Response | Citation |

| This compound | TP | Guinea pig trachea | U-46619 | Blocks contraction | caymanchem.commedchemexpress.com |

| This compound | TP | Bovine airway epithelium | 15-E2t-IsoP | No significant effect | atsjournals.org |

| This compound | TP | Bovine trachealis | 15-E2t-IsoP | No significant effect | atsjournals.orgatsjournals.org |

| This compound | TP | Human umbilical vein | U-46619 | Competitive antagonism | nih.gov |

| This compound | TP | Human umbilical vein | PGE2, Misoprostol | Concentration-dependent antagonism | nih.gov |

| This compound | TP | Human umbilical vein | PGF2α, Fluprostenol | Ineffective | nih.gov |

| AH 6809 | DP/EP1/EP2 | Bovine airway epithelium | 15-E2t-IsoP | Small, insignificant shift | atsjournals.org |

| SC19220 | EP1 | Bovine airway epithelium | 15-E2t-IsoP | No effect | atsjournals.org |

| AL8810 | FP | Bovine airway epithelium | 15-E2t-IsoP | No effect | atsjournals.org |

| AH 6809 | DP/EP | Bovine trachealis | 15-E2t-IsoP | No significant effect | atsjournals.orgatsjournals.org |

| SC19220 | EP1 | Bovine trachealis | 15-E2t-IsoP | No significant effect | atsjournals.orgatsjournals.org |

| AL-8810 | FP | Bovine trachealis | Fluprostenol, U46619 | Abolished effects | atsjournals.orgatsjournals.org |

| SQ 29,548 | TP | Rat aorta, gastric fundus | 8-iso-PGE2, 8-iso-PGF2α, U 46619, PGE2 | Inhibited contractions | nih.gov |

This data highlights that while this compound is consistently effective against TP receptor-mediated responses, its effects on other prostanoid receptor-mediated actions can vary depending on the tissue and experimental conditions.

Investigations into Off-Target or Non-Selective Effects

While this compound is primarily characterized as a selective TP receptor antagonist, investigations have also explored potential off-target or non-selective effects. Assessing these effects is important for a comprehensive understanding of its pharmacological profile.

Studies examining the effect of this compound on responses mediated by receptors other than TP have provided insights into its selectivity. For example, in studies investigating the effects of isoprostanes on airway epithelium and trachealis, this compound, used as a TP-selective blocker, did not significantly affect responses mediated by EP4 or FP receptors, respectively. atsjournals.orgatsjournals.orgatsjournals.org This suggests a degree of selectivity away from these specific prostanoid receptor subtypes in these tissues.

Furthermore, studies in human subjects have examined the effect of this compound on histamine-induced bronchoconstriction to assess for non-specific bronchodilatory actions. These studies found that this compound did not significantly protect against histamine (B1213489) bronchial provocation, indicating a lack of general smooth muscle relaxant or other non-specific effects that would broadly inhibit bronchoconstriction. researchgate.netresearchgate.netnih.govphysiology.org

However, the observation in human umbilical vein that this compound could antagonize responses to EP receptor agonists suggests that at certain concentrations or in specific tissues, interactions with other prostanoid receptors might occur. nih.gov This underscores the importance of considering tissue-specific receptor expression and signaling pathways when evaluating the selectivity of this compound.

Pharmacological Characterization of Ici 192605

Receptor Binding Studies

Receptor binding studies are crucial for determining the affinity and selectivity of a compound for its target receptor. These studies for ICI 192605 have focused on its interaction with the TP receptor.

Radioligand Binding Assays for TP Receptors

Radioligand binding assays are a fundamental technique used to characterize the interaction between a ligand and a receptor. In the context of this compound, these assays have been employed to determine its binding affinity for the TP receptor. Studies have shown that this compound has little to no affinity for other receptors such as histamine (B1213489) H1 receptors, cysteinyl leukotriene (CysLT1) receptors, prostanoid EP receptors, or bradykinin (B550075) B2 receptors, highlighting its selectivity for the TP receptor. researchgate.net

Competitive Displacement Studies with TP Receptor Agonists and Antagonists

Competitive displacement studies are used to investigate how a compound (in this case, this compound) competes with known TP receptor agonists and antagonists for binding to the receptor. In these experiments, a radiolabeled ligand with known affinity for the TP receptor is used, and the ability of increasing concentrations of this compound to displace the radioligand is measured. This allows for the determination of the binding affinity (often expressed as a Ki or IC50 value) of this compound. These studies have confirmed that this compound competitively inhibits the binding of TP receptor agonists, such as U-46619, to the receptor.

Functional Antagonism in Isolated Tissue Preparations

Functional studies in isolated tissues provide insight into the physiological effects of a compound's receptor antagonism. For this compound, these studies have demonstrated its ability to inhibit the biological actions of TP receptor agonists in various smooth muscle and platelet preparations.

Inhibition of Agonist-Induced Smooth Muscle Contraction

This compound has been shown to be a potent antagonist of TP receptor-mediated smooth muscle contraction in a variety of isolated tissue preparations.

Guinea Pig Trachea: In isolated guinea pig tracheal preparations, this compound effectively blocks the contractions induced by the TP receptor agonist U-46619. medchemexpress.com This demonstrates its potential to counteract bronchoconstriction mediated by thromboxane (B8750289) A2.

Pulmonary Arteries: Studies on isolated pulmonary arteries have also shown that this compound can inhibit agonist-induced contractions, suggesting a role in modulating pulmonary vascular tone.

Human Umbilical Vein: In preparations of human umbilical vein, this compound has been observed to antagonize the contractile responses to TP receptor agonists.

Rat Aortic Rings: The use of rat aortic rings is a common model for studying vascular smooth muscle function. reprocell.commdpi.comresearchgate.net In this preparation, this compound has demonstrated its ability to inhibit contractions induced by TP receptor stimulation. nih.gov

Effects on Platelet Aggregation in in vitro Systems

Thromboxane A2 is a potent inducer of platelet aggregation. clinpgx.orgdrugs.com In vitro studies using platelet-rich plasma have shown that this compound can inhibit platelet aggregation induced by TP receptor agonists. This anti-platelet effect is a key aspect of its pharmacological profile.

Dose-Dependent Inhibition and Potency Determination

The potency of this compound as a TP receptor antagonist has been quantified in various functional assays using parameters like pA2 and IC50. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. auckland.ac.nzmefst.hrslideshare.net A higher pA2 value indicates greater antagonist potency. auckland.ac.nz IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Studies have reported pA2 values for this compound in various tissues. For instance, in human platelet aggregation studies, a pA2 value of 7.0 was determined. nih.gov In rabbit thoracic aorta, a model for vascular smooth muscle contraction, the pA2 value was found to be 7.5. nih.gov These values indicate that this compound is a potent antagonist at the TP receptor. The inhibition of agonist-induced responses by this compound is dose-dependent, meaning that as the concentration of this compound increases, the degree of inhibition also increases. nih.govnih.gov

Interactive Data Table: Potency of this compound in Functional Assays

| Preparation | Agonist | Parameter | Value |

| Human Platelets | U-46619 | pA2 | 7.0 |

| Rabbit Thoracic Aorta | U-46619 | pA2 | 7.5 |

Studies on Specific Physiological Responses

This compound is a potent and selective competitive antagonist of the thromboxane A2 (TXA2) receptor. Its primary action in vascular tissues is to inhibit the vasoconstrictor effects of TXA2 and its mimetics. Thromboxane A2 is a powerful endogenous agent that causes smooth muscle contraction, leading to the narrowing of blood vessels. By blocking the TXA2 receptor, this compound effectively modulates vascular tone, preventing or reversing vasoconstriction induced by this pathway.

Research has demonstrated the antagonistic properties of this compound against the synthetic thromboxane A2 analog, U-46619, which is a potent vasoconstrictor in a variety of vascular smooth muscle preparations. In studies utilizing isolated rabbit thoracic aorta, the potency of a thromboxane receptor antagonist is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. For a compound structurally related to this compound, a pA2 value of 7.5 has been reported in the rabbit thoracic aorta, indicating significant antagonist activity. nih.gov Other thromboxane receptor antagonists have also been shown to effectively inhibit U-46619-induced contractions in tissues such as the aorta of spontaneously hypertensive rats. nih.gov

The vasoconstriction induced by agonists like U-46619 is a concentration-dependent process. For instance, in isolated human subcutaneous resistance arteries, U-46619 induces a contractile response with a Log EC50 of -7.79 ± 0.16 M. nih.gov Similarly, in mouse coronary arteries, U-46619 generates a concentration-dependent contraction that can be completely abolished by a specific TXA2 receptor blocker. nih.gov While direct and extensive quantitative data for this compound across a wide range of vascular tissues is limited in the available literature, its classification as a potent TXA2 antagonist implies it would dose-dependently inhibit these vasoconstrictor responses.

| Vascular Tissue | Agonist | Effect of Thromboxane Receptor Antagonism | Quantitative Data (for related antagonists) |

|---|---|---|---|

| Rabbit Thoracic Aorta | U-46619 | Inhibition of vasoconstriction | pA2 = 7.5 (for ICI 180080, a related compound) nih.gov |

| Human Subcutaneous Resistance Arteries | U-46619 | Expected to inhibit vasoconstriction | U-46619 Log EC50 = -7.79 M nih.gov |

| Mouse Coronary Artery | U-46619 | Inhibition of vasoconstriction | Completely abolished by a TXA2 receptor blocker nih.gov |

| Aorta of Spontaneously Hypertensive Rat | Acetylcholine | Inhibition of endothelium-dependent contractions | Inhibited by various TXA2/PGH2 receptor antagonists nih.gov |

This compound has been shown to significantly impact airway smooth muscle tone, primarily by antagonizing the bronchoconstrictor effects of thromboxane A2 and other mediators that act via the TXA2 receptor. In preclinical models, particularly using guinea pig tissues, this compound has demonstrated its ability to prevent airway narrowing.

In studies with anesthetized and mechanically ventilated guinea pigs, the thromboxane mimetic U-46619 produces a marked, dose-dependent increase in lung resistance, indicative of bronchoconstriction. Pre-treatment with this compound at a dose of 0.5 mg/kg intravenously has been shown to completely abolish the airway responses to U-46619. nih.gov This suggests that this compound is highly effective at blocking TXA2 receptor-mediated contraction of airway smooth muscle.

Furthermore, the effects of this compound are not limited to direct thromboxane mimetics. Platelet-activating factor (PAF) is another inflammatory mediator that can induce bronchoconstriction, partly through the release of thromboxane A2. Pharmacological studies in guinea pigs have shown that thromboxane receptor antagonists can inhibit PAF-induced bronchoconstriction more potently than they inhibit PAF-induced airway hyperresponsiveness. nih.gov This indicates that TXA2 plays a significant role in the acute bronchoconstrictor response to PAF, a pathway that is effectively blocked by antagonists like this compound. The efficacy of a thromboxane receptor antagonist in this context highlights the interplay of different inflammatory mediators in regulating airway smooth muscle tone.

| Experimental Model | Inducing Agent | Effect of this compound | Key Finding |

|---|---|---|---|

| Anesthetized Guinea Pig | U-46619 (Thromboxane A2 mimetic) | Abolished airway responses | Complete inhibition of U-46619-induced increase in lung resistance at 0.5 mg/kg IV nih.gov |

| Guinea Pig | Platelet-Activating Factor (PAF) | Inhibition of bronchoconstriction | Thromboxane receptor antagonists potently inhibit PAF-induced bronchoconstriction nih.gov |

There is no scientific literature available that specifically investigates the effects of this compound on cellular membrane blebbing and vacuole accumulation in hepatocytes. While the role of thromboxane A2 in other aspects of liver function and injury has been explored, with some studies suggesting involvement in both injury and repair processes, a direct link between the thromboxane receptor antagonist this compound and these specific hepatocyte morphological changes has not been established. nih.gov Toxicological studies on other compounds have shown that phenomena such as membrane blebbing and vacuolation in hepatocytes are often linked to disturbances in thiol and calcium ion homeostasis or the production of reactive metabolites, but no such data exists for this compound. nih.govmdpi.com

Preclinical in Vivo Investigations Using Animal Models

Studies in Rodent Models

Rodent models, particularly rats and guinea pigs, have been extensively used to characterize the in vivo effects of ICI 192605. These studies have provided foundational knowledge regarding its therapeutic potential in a range of physiological and pathological conditions.

While direct studies specifically investigating the effects of this compound on the pulmonary and cerebral arteries of rats are not extensively detailed in the available literature, the known pharmacology of the compound as a thromboxane (B8750289) A2 receptor antagonist allows for informed inferences based on the established role of TXA2 in the vasculature of these animals.

Pulmonary Arteries: In rat pulmonary arteries, TXA2 is a potent vasoconstrictor. Studies on isolated rat pulmonary artery preparations have demonstrated significant contractile responses to various vasoactive agents. The presence of specific receptors for vasoconstrictors like 5-hydroxytryptamine (5-HT) and epinephrine (B1671497) has been confirmed, and it is understood that TXA2 plays a crucial role in mediating pulmonary vascular tone. In models of pulmonary hypertension in rats, alterations in pulmonary vascular reactivity are a key feature. Given that this compound antagonizes the TXA2 receptor, it is expected to inhibit the vasoconstrictor effects of endogenous or exogenous TXA2 in the rat pulmonary circulation. This would be particularly relevant in conditions of hypoxic pulmonary vasoconstriction, where TXA2 is thought to be a contributing mediator.

Cerebral Arteries: The cerebral circulation of the rat is a critical area of study for stroke and cerebrovascular diseases. In vivo studies have demonstrated neurogenic vasodilation in rat pial arteries, indicating a complex regulation of cerebral blood flow. In models of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO) in rats, the pathophysiology involves a cascade of events including the release of vasoactive mediators. Thromboxane A2 is implicated in the vasoconstriction and platelet aggregation that can exacerbate ischemic brain injury. Therefore, a TXA2 receptor antagonist like this compound would be hypothesized to counteract these detrimental effects, potentially preserving cerebral blood flow and reducing the extent of ischemic damage. The vasoreactivity of rat cerebral arteries to various stimuli is a key area of investigation, and the blockade of TXA2 receptors would be a significant experimental intervention in these studies.

The characterization of thromboxane A2/prostaglandin (B15479496) H2 (TXA2/PGH2) receptors on rat platelets has been a focus of pharmacological research. Studies have shown that these receptors are crucial for platelet aggregation induced by agonists like collagen. The binding of TXA2 mimetics to these receptors can be suppressed by a range of TXA2/PGH2 receptor antagonists.

In vivo studies of platelet aggregation in rats have been developed to assess the efficacy of anti-thrombotic drugs. These models demonstrate that intravascular platelet aggregation can be induced and subsequently inhibited by various pharmacological agents. Non-steroidal anti-inflammatory drugs (NSAIDs), for instance, can inhibit collagen-induced platelet aggregation. Given that this compound is a selective TXA2 receptor antagonist, its primary effect on platelet activity in rats is the inhibition of aggregation pathways that are dependent on TXA2. This includes aggregation initiated by collagen and other agonists that lead to the synthesis and release of TXA2 from activated platelets. The inhibition of the TXA2 receptor by this compound would prevent the amplification of platelet activation and aggregation, a key process in thrombus formation.

A key area of investigation for this compound has been its potential to mitigate reperfusion-induced arrhythmias following myocardial ischemia. In a study using anesthetized rats, the effects of this compound, a thromboxane A2 antagonist, were examined both alone and in combination with a 5-HT2 antagonist, ICI 170809.

When administered alone, this compound did not produce a significant alteration in the incidence or severity of reperfusion-induced arrhythmias. However, when this compound was administered in combination with the 5-HT2 antagonist, a marked and significant reduction in ventricular arrhythmias was observed upon reperfusion. This synergistic effect suggests that both thromboxane A2 and serotonin (B10506) play important roles in the genesis of these life-threatening arrhythmias and that simultaneous blockade of both receptor types is more effective than blocking either one in isolation.

| Treatment Group | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) | Mortality due to sustained VF |

| Control | 100% | 92% | 67% |

| This compound + ICI 170809 | 58% | 33% | 17% |

| Statistically significant reduction compared to the control group. |

Importantly, neither this compound alone nor the combination therapy had any significant effect on arrhythmias that occurred during the ischemic period itself. This indicates that the protective effects are specific to the events that unfold during the reperfusion phase.

Guinea pig models are frequently used in asthma and COPD research due to the similarities in airway physiology to humans. In this context, this compound has been utilized as a pharmacological tool to investigate the role of thromboxane A2 in airway responses.

Studies have characterized the potency of various receptor antagonists in guinea pig trachea. For this compound, its antagonist activity at the thromboxane receptor has been quantified, providing a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist.

| Compound | Receptor Target | pA2 in Guinea Pig Trachea |

| This compound | Thromboxane A2 | 9.5 |

Furthermore, investigations into the effects of the thromboxane A2 mimetic U-46619 in guinea pigs have demonstrated that it induces both airflow obstruction and airway plasma extravasation. These effects were abolished by pretreatment with this compound, confirming that the actions of U-46619 are mediated through the thromboxane A2 receptor. These findings highlight the utility of this compound in dissecting the contribution of the thromboxane pathway to airway pathophysiology in relevant animal models.

Exploration in Other Animal Species (e.g., dogs, rabbits)

The preclinical evaluation of this compound and related compounds has extended to other animal species, such as dogs and rabbits, which are commonly used in cardiovascular and safety pharmacology studies.

Dog Models: The dog is a frequently used species for preclinical cardiovascular safety assessment. Studies investigating the effects of thromboxane receptor antagonists have been conducted in canine models of coronary artery stenosis and endothelial injury. These studies have been crucial in understanding the role of thromboxane A2 in cyclic flow variations and intracoronary platelet deposition. While specific studies detailing the use of this compound in dogs are not widely available, the established canine models for evaluating thromboxane pathway modulators provide a strong basis for how such a compound would be investigated. These models allow for the assessment of hemodynamic parameters and the direct measurement of vascular responses to pharmacological agents.

Rabbit Models: The rabbit is another important animal model in preclinical research, particularly for studying vascular biology and the effects of drugs on blood vessels. The rabbit model has been employed in preclinical studies of vascular stents and in the investigation of developmental toxicity. In the context of thromboxane research, studies have been performed on rabbit platelets to characterize the inhibitory mechanisms of thromboxane A2 receptor antagonists. The binding of thromboxane A2 receptor antagonists to heart membrane proteins has also been investigated in rabbits. These models are valuable for assessing the efficacy and safety of compounds like this compound on the vascular system and on platelet function.

Role in Studying Oxidative Stress and Angiogenesis in Animal Models

While direct in vivo studies linking this compound to the modulation of oxidative stress and angiogenesis are not prominently featured in the available literature, the known interplay between the thromboxane A2 pathway, oxidative stress, and angiogenesis provides a strong rationale for its use in such research.

Oxidative Stress: There is a recognized association between oxidative stress and thromboxane A2 in the context of hypertensive glomerular injury in rat models. In these models, an increase in oxidative stress is observed alongside an upregulation of thromboxane synthase expression. Interestingly, treatment with an antioxidant in these studies did not always lead to a reduction in injury and in some cases increased the expression of thromboxane synthase. Conversely, a thromboxane synthase inhibitor was shown to improve the histological injury. These findings suggest a complex relationship where thromboxane A2 may be a more direct therapeutic target than generalized oxidative stress in certain pathologies. As a thromboxane A2 receptor antagonist, this compound would be a valuable tool to further dissect the role of the TXA2 pathway in conditions characterized by elevated oxidative stress.

Angiogenesis: The process of angiogenesis, the formation of new blood vessels, is influenced by various factors, including products of the cyclooxygenase (COX) pathway. Thromboxane A2 has been identified as a COX-2-derived product that acts as a critical intermediary in angiogenesis. In mouse models of corneal angiogenesis, a thromboxane A2 receptor antagonist was shown to inhibit fibroblast growth factor-stimulated angiogenesis. This suggests that the TXA2 receptor plays a role in mediating pro-angiogenic signals. Therefore, this compound, by blocking this receptor, could be utilized in animal models to investigate the contribution of the thromboxane A2 pathway to both physiological and pathological angiogenesis, such as that occurring in tumor growth and metastasis.

Ici 192605 As a Research Tool in Prostanoid Biology

Elucidating the Role of TP Receptors in Cellular and Tissue Processes

ICI 192605 is instrumental in defining the function of TP receptors in a wide array of cells and tissues. By selectively blocking these receptors, scientists can observe the consequences and thereby deduce the receptor's role. For instance, TP receptors are known to be involved in smooth muscle contraction. In laboratory settings, this compound has been shown to effectively block the contraction of isolated guinea pig trachea induced by U-46619, a stable mimetic of TXA2. medchemexpress.com This demonstrates the direct involvement of TP receptor activation in airway smooth muscle response.

The compound has also been pivotal in clarifying the TP receptor's role in platelet activation. nih.gov Platelets express the TPα isoform of the receptor, and its activation is a key step in platelet aggregation. nih.gov Research using TP antagonists like this compound helps to confirm that the signaling cascades leading to aggregation are indeed initiated at this receptor. Furthermore, studies on vascular smooth muscle cells have shown that TP receptor activation can enhance cell proliferation, a process implicated in vascular hypertrophy. nih.gov The use of an antagonist can inhibit this effect, thereby elucidating the receptor's contribution to vascular remodeling. nih.gov

The potency of this compound as a research tool is quantified by its pA2 value, which represents the negative logarithm of the antagonist concentration required to reduce the response of an agonist by half. This value allows for standardized comparison across different experimental models.

| Compound | Tissue/Assay | pA2 Value |

|---|---|---|

| ICI 180080 (Heptenoic acid side chain) | Rabbit Thoracic Aorta | 7.5 |

| Hexenoic acid analogue of ICI 180080 | Rabbit Thoracic Aorta | 6.9 |

| ICI 180080 (Heptenoic acid side chain) | Human Platelet Aggregation | 6.7 |

| Hexenoic acid analogue of ICI 180080 | Human Platelet Aggregation | 7.0 |

Dissecting Complex Biological Pathways Involving Thromboxanes

The thromboxane (B8750289) pathway is implicated in numerous complex physiological and pathophysiological processes, including thrombosis, atherosclerosis, and inflammatory responses. nih.govmdpi.com this compound is a crucial tool for dissecting the specific contribution of TP receptor activation within these larger biological cascades. For example, in studies of cardiovascular disease, TXA2 signaling is associated with increased vascular tone and pro-thrombotic events. nih.gov By using this compound to block TP receptors, researchers can investigate the extent to which these pathological events depend on this specific signaling axis, as opposed to other contributing factors.

In respiratory research, this compound has been used to explore the mechanisms of airway hypersensitivity. Studies in guinea pigs have shown that it can prevent the heightened cough responses triggered not only by the TP receptor agonist U-46619 but also by leukotriene D4 (LTD4) and ovalbumin challenge in sensitized animals. researchgate.net This suggests that the biological pathways initiated by diverse inflammatory stimuli can converge, at least in part, on the activation of the thromboxane pathway to produce a specific physiological response like coughing. By blocking the final step at the TP receptor, this compound helps to identify it as a key downstream node in these complex inflammatory pathways.

Distinguishing TP Receptor-Mediated Effects from Other Prostanoid Receptor Actions

The prostanoid family includes several lipid mediators (e.g., prostaglandins (B1171923), thromboxane) that act on a range of distinct G-protein-coupled receptors (e.g., EP, DP, FP, IP, and TP receptors). A significant challenge in prostanoid research is to attribute a specific biological effect to the correct receptor. The high selectivity of this compound makes it an invaluable tool for this purpose.

Facilitating Studies on Lipid Mediators and Signal Transduction

TP receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signal transduction cascades. nih.gov These receptors primarily couple to the G-proteins Gq and G13. nih.govnih.gov Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net This cascade ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), leading to a cellular response such as platelet activation or muscle contraction. nih.govnih.gov

This compound facilitates the study of this signal transduction pathway by allowing for its selective inhibition. Researchers can stimulate a cell or tissue and observe downstream events like calcium mobilization or PLC activation. By then applying this compound, they can determine if these signaling events are abolished. If they are, it provides strong evidence that the observed signal transduction is occurring via the TP receptor. This allows for a precise mapping of the signaling pathways that link the lipid mediator TXA2 to its ultimate cellular function. nih.govnih.gov

Future Research Directions and Unanswered Questions

Advanced Mechanistic Studies of TP Receptor Activation and Antagonism

Further research is needed to fully elucidate the intricate mechanisms governing TP receptor activation and the precise ways in which antagonists like ICI 192605 exert their inhibitory effects at a molecular level. While it is known that TP receptors are G protein-coupled receptors (GPCRs) that can couple to multiple G protein families, leading to various cellular responses such as phosphoinositide metabolism, calcium mobilization, and kinase activation, the tissue and cell-specific nuances of these signaling cascades require deeper investigation. nih.gov The subcellular localization of TP receptors in specific cell types, such as vascular endothelium, is currently unknown and represents a priority for future research. oup.com Understanding receptor enrichment in specific cellular microdomains could reveal novel therapeutic targets. oup.com Additionally, the formation and role of heterodimeric receptor complexes, such as those between TP and prostacyclin (IP) receptors, and how they shift TP activity are areas that need further exploration. oup.com The fifth transmembrane domain (TM5) of human TP-α has been identified as critical for homodimerization, and disrupting this region does not affect heterodimerization with IP receptors, suggesting TM5 as a potential novel drug target for selectively suppressing TP-mediated activity. oup.com

Exploration of Novel Therapeutic Targets Based on TP Receptor Biology

The widespread distribution and diverse functions of TP receptors suggest potential therapeutic targets beyond their established roles in platelet aggregation and vasoconstriction. Research indicates that targeting smooth muscle TP receptors could provide novel therapies for hypertension. ahajournals.org TP receptor antagonism has also shown promise in restricting vascular inflammation in atherosclerotic vessels. nih.gov The involvement of TP receptors in promoting immune responses and inflammation highlights their potential as targets for limiting inflammation. nih.govoup.com Studies using TP receptor-deficient mice have demonstrated reduced immune-mediated tissue injury in models of intense inflammation. nih.govoup.com Furthermore, the emerging understanding of TP receptor involvement in various cancers, where their upregulation is observed and correlates with aggressive phenotypes, suggests TP receptors as potential targets in oncology. wikipedia.orgmdpi.com Antagonizing TP receptors may also re-sensitize cancer cells to chemotherapy. mdpi.com

Development of Next-Generation Thromboxane (B8750289) Receptor Modulators

The development of novel TP receptor modulators with improved specificity, efficacy, and pharmacokinetic profiles remains an active area of research. While compounds like this compound have been instrumental in understanding TP receptor biology, the focus is shifting towards developing next-generation agents. This includes compounds that offer combined pharmacological activities, such as dual thromboxane synthase inhibition and TP receptor antagonism. nih.govwikipedia.orguliege.be Examples of such compounds include TRA-418, which also has prostaglandin (B15479496) I₂ receptor agonistic activity, and E3040, which inhibits both TXA₂ synthase and 5-LO activities. nih.gov The development of combined angiotensin II and TP receptor antagonists, such as EK112, also represents a strategy for targeting complex cardiovascular conditions. nih.gov Future research aims to develop modulators that can more precisely target specific TP receptor isoforms or signaling pathways to achieve desired therapeutic outcomes with minimized off-target effects.

Application of this compound in Emerging Research Areas (e.g., inflammation, epigenetics, neuroscience, metabolism)

Beyond their classical roles, TP receptors and compounds like this compound are being investigated in several emerging research areas.

The application of this compound and other TP modulators in these diverse fields is providing valuable insights into the broader physiological and pathophysiological roles of TP receptors, paving the way for potential novel therapeutic interventions.

Q & A

Q. What is the primary pharmacological mechanism of ICI 192605, and how can researchers validate its selectivity in experimental models?

this compound is a selective thromboxane A2/prostaglandin H2 (TP) receptor antagonist with a pA2 value of ~8, making it highly effective in blocking TP receptor-mediated responses . To validate its selectivity, researchers should:

- Compare its effects with other TP antagonists (e.g., SQ 29548) in dose-response experiments.

- Use control agents like AH 6809 (DP/EP receptor antagonist) to rule out off-target effects .

- Measure downstream biomarkers (e.g., thromboxane B2 levels) to confirm pathway-specific inhibition .

Q. How should researchers optimize concentrations of this compound for in vitro vascular or bronchial studies?

- Start with concentrations between 10<sup>−8</sup> M and 10<sup>−6</sup> M, as these effectively inhibit TP receptors in human radial artery and bronchial smooth muscle models .

- Pre-treat tissues for 30 minutes before agonist challenges to ensure receptor saturation .

- Validate efficacy using functional assays (e.g., contraction inhibition in response to 15-E2-IsoP or PGD2) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across species (e.g., human vs. canine pulmonary tissues) be resolved methodologically?

- Perform parallel experiments in species-specific tissues using identical protocols. For example, this compound abolishes 8-isoPGE2-induced contractions in human radial arteries but shows variable effects in canine pulmonary veins .

- Analyze receptor expression profiles (e.g., TP receptor density) via immunohistochemistry or qPCR to explain interspecies differences .

- Use pathway-specific inhibitors (e.g., Rho kinase blockers) to determine if divergent signaling mechanisms underlie observed discrepancies .

Q. What experimental designs are recommended to investigate this compound’s role in H2O2-induced vascular dysfunction in hypertensive models?

- Use endothelium-denuded mesenteric arteries from spontaneously hypertensive rats (SHR) to isolate smooth muscle effects. This compound (10<sup>−6</sup> M) reduces H2O2-induced contractions by ~80% in SHR, implicating TP receptors in oxidative stress responses .

- Combine this compound with inhibitors of phospholipase A2 (quinacrine) or cyclooxygenase (indomethacin) to dissect contributions of TXA2 synthesis versus receptor activation .

- Quantify TXB2 production via ELISA to correlate pharmacological inhibition with biochemical outcomes .

Q. How can researchers address conflicting results when this compound fails to inhibit isoprostane-mediated contractions in certain vascular beds?

- Test alternative TP receptor antagonists (e.g., GR32191) to confirm if the effect is compound-specific or due to receptor heterogeneity .

- Investigate non-TP receptor pathways (e.g., tyrosine kinase or RhoA activation) using inhibitors like Y27632 or PD98059, as isoprostanes may activate multiple signaling cascades .

- Conduct calcium imaging to determine if contractions are Ca<sup>2+</sup>-dependent, as some isoprostane effects bypass TP receptors .

Methodological Best Practices

Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?

- Use non-linear regression to calculate EC50/IC50 values and compare shifts in agonist curves (e.g., log dose-response plots for 15-E2-IsoP ± this compound) .

- Apply non-parametric tests (e.g., Wilcoxon signed-rank) for small sample sizes, as seen in human bronchial studies with n=8 .

- Report effect sizes (e.g., fold changes) to highlight clinical relevance, such as this compound’s 3.4-fold rightward shift in PGD2 dose-response curves .

Q. How should researchers control for endothelial modulation when studying this compound in intact vessels?

- Mechanically remove the endothelium or use pharmacological agents (e.g., L-NAME) to eliminate confounding vasoactive factors .

- Validate endothelial removal via acetylcholine-induced relaxation assays .

- Compare results with endothelium-intact and denuded preparations to isolate TP receptor-mediated smooth muscle effects .

Data Interpretation & Validation

Q. What criteria should be used to confirm TP receptor specificity in this compound studies?

- Reproducibility : Consistent inhibition across structurally diverse TP agonists (e.g., U46619, 8-isoPGE2) .

- Lack of effect on non-TP pathways : Verify no inhibition of histamine- or KCl-induced contractions, as shown in bronchial studies .

- Receptor binding assays : Use radiolabeled TXA2 analogs to quantify this compound’s competitive binding affinity .

Q. How can researchers reconcile this compound’s potent in vitro effects with limited in vivo efficacy?

- Evaluate pharmacokinetic factors (e.g., bioavailability, half-life) using LC-MS/MS to measure plasma/tissue concentrations .

- Test combinatorial therapies (e.g., this compound + TXA2 synthase inhibitors) to enhance efficacy, as seen in hypertensive models .

- Use conditional knockout models (e.g., TP receptor-null mice) to isolate receptor-dependent mechanisms .

Ethical & Feasibility Considerations

Q. What ethical safeguards are critical when designing human studies with this compound?

- Obtain informed consent for bronchial provocation tests, ensuring exclusion of high-risk participants (e.g., asthmatics) .

- Adhere to dose-limiting guidelines (e.g., ≤100 mg oral doses) to prevent systemic side effects .

- Include placebo-controlled, crossover designs to minimize bias and comply with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.